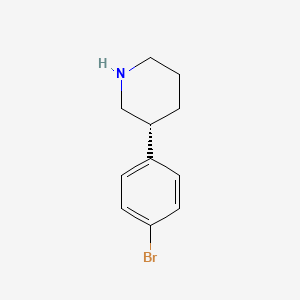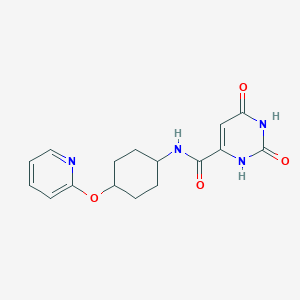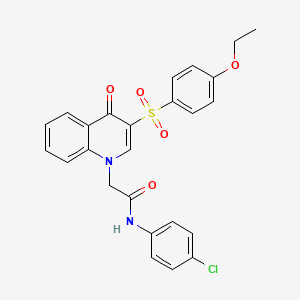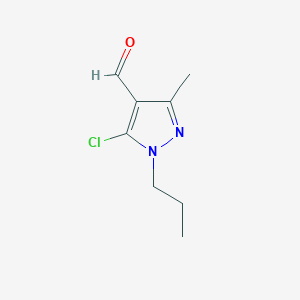
(3R)-3-(4-bromophenyl)piperidine
Vue d'ensemble
Description
“(3R)-3-(4-bromophenyl)piperidine” is a chemical compound with the molecular formula C11H14BrN . It is a compound of interest in various fields of research .
Molecular Structure Analysis
The molecular structure of “(3R)-3-(4-bromophenyl)piperidine” is determined by its molecular formula, C11H14BrN . The exact structure is not provided in the search results.Chemical Reactions Analysis
The chemical reactions involving “(3R)-3-(4-bromophenyl)piperidine” are determined by its chemical structure . The specific reactions it undergoes are not detailed in the search results.Physical And Chemical Properties Analysis
“(3R)-3-(4-bromophenyl)piperidine” has a molecular weight of 240.14 . Its boiling point and density are predicted to be 310.9±35.0 °C and 1.313±0.06 g/cm3, respectively .Applications De Recherche Scientifique
Chiral Resolution and Simulation Studies
Chiral resolution and simulation studies of closely related compounds have shown significant advancements in understanding the chiral recognition mechanisms, such as the use of Chiralpak IA columns for enantiomeric resolution. These methods are crucial for studying compounds like (3R)-3-(4-bromophenyl)piperidine, as they rely on hydrogen bonding and π–π interactions for chiral separation, which is essential for pharmaceutical applications and research into stereoisomer effects on biological activity (Ali et al., 2016).
Development of Opioid Antagonists
Research into the structure-activity relationship within N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent, peripherally selective opioid antagonists. These compounds show promise for treating gastrointestinal motility disorders by selectively targeting peripheral receptors without affecting central opioid receptors, indicating potential applications for (3R)-3-(4-bromophenyl)piperidine derivatives (Zimmerman et al., 1994).
Thionation Reactions
The use of P4S10-pyridine complex in solvents like acetonitrile for thionation reactions represents an area where derivatives of (3R)-3-(4-bromophenyl)piperidine could be utilized. Such reactions are vital for synthesizing sulfur-containing pharmaceuticals and research chemicals, showcasing the broad applicability of piperidine derivatives in synthetic chemistry (Bergman et al., 2011).
Muscarinic M(3) Receptor Antagonists
The development of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides as muscarinic M(3) receptor antagonists for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders underscores the potential for (3R)-3-(4-bromophenyl)piperidine analogs in creating selective receptor antagonists. These compounds offer insights into designing molecules with improved selectivity and metabolic stability for therapeutic use (Mitsuya et al., 2000).
CCR5 Receptor Antagonists for HIV Treatment
Derivatives similar to (3R)-3-(4-bromophenyl)piperidine have been explored as CCR5 receptor antagonists, offering a new avenue for HIV-1 treatment. The development of compounds with excellent antiviral activity in vitro and favorable pharmacokinetic profiles in animal models demonstrates the potential of piperidine derivatives in antiviral therapy (Palani et al., 2002).
Propriétés
IUPAC Name |
(3R)-3-(4-bromophenyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTZMTODFHPUHI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-(4-bromophenyl)piperidine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(1R,2S,4R)-2-amino-4-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetate;hydrochloride](/img/structure/B2940319.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2940322.png)
![ethyl 5-methyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2940324.png)
![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)acetic acid](/img/structure/B2940325.png)

![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2940330.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2940332.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2940334.png)
![methyl 2-(9-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2940336.png)
![4-[(E)-3-Hydroxy-8,10-dimethyl-2-(methylamino)dodec-6-enyl]phenol](/img/structure/B2940338.png)
![methyl 5-{[4,4-dioxo-3-(piperidinocarbonyl)-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}-2-furoate](/img/structure/B2940340.png)
![(3aR,6aS)-hexahydro-[1,3]dioxolo[4,5-c]pyrrol-2-one hydrochloride](/img/structure/B2940341.png)